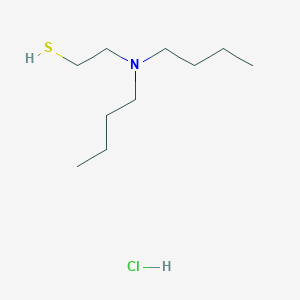
2-(Dibutylamino)ethanethiol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Dibutylamino)ethanethiol hydrochloride is an organic compound with the molecular formula C10H23NS·HCl. This compound is known for its applications in various fields, including chemistry, biology, and industry. It is a derivative of ethanethiol, where the hydrogen atom is replaced by a dibutylamino group, making it a valuable reagent in synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dibutylamino)ethanethiol hydrochloride typically involves the reaction of dibutylamine with 2-chloroethanethiol in the presence of a base. The reaction proceeds as follows:
Reactants: Dibutylamine and 2-chloroethanethiol.
Conditions: The reaction is carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions.
Procedure: The mixture is stirred and heated to reflux for several hours, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Purification: The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
2-(Dibutylamino)ethanethiol hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding amines.
Substitution: Alkylated or acylated derivatives.
科学的研究の応用
2-(Dibutylamino)ethanethiol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Employed in the modification of biomolecules and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of 2-(Dibutylamino)ethanethiol hydrochloride involves its interaction with molecular targets through its thiol and amino groups. The thiol group can form covalent bonds with electrophilic centers, while the amino group can participate in hydrogen bonding and ionic interactions. These interactions enable the compound to modify proteins, enzymes, and other biomolecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2-(Dimethylamino)ethanethiol hydrochloride
- 2-(Diethylamino)ethanethiol hydrochloride
- 2-(Butylamino)ethanethiol
Uniqueness
2-(Dibutylamino)ethanethiol hydrochloride is unique due to its dibutylamino group, which imparts distinct steric and electronic properties compared to its dimethyl and diethyl analogs. This uniqueness makes it a valuable reagent in specific synthetic applications where these properties are advantageous.
特性
分子式 |
C10H24ClNS |
|---|---|
分子量 |
225.82 g/mol |
IUPAC名 |
2-(dibutylamino)ethanethiol;hydrochloride |
InChI |
InChI=1S/C10H23NS.ClH/c1-3-5-7-11(9-10-12)8-6-4-2;/h12H,3-10H2,1-2H3;1H |
InChIキー |
BMNUOFUGSWPLGT-UHFFFAOYSA-N |
正規SMILES |
CCCCN(CCCC)CCS.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


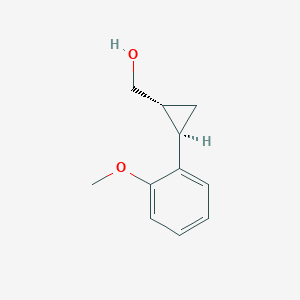

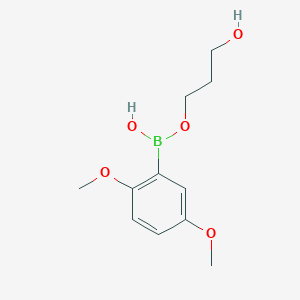
![tert-Butyl (S)-4-benzyl-5-(hydroxymethyl)-4,7-diazaspiro[2.5]octane-7-carboxylate](/img/structure/B15280069.png)

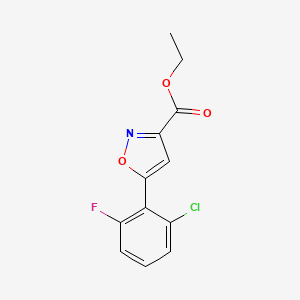
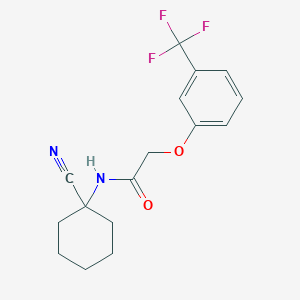
![N-(1-cyano-1,2-dimethylpropyl)-2-({6-ethyl-5-methyl-3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B15280092.png)
![1-isobutyl-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B15280094.png)
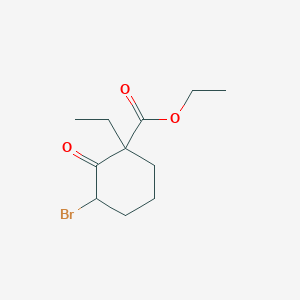

![5-(Benzo[b]thiophen-5-ylmethyl)thiazol-2-amine](/img/structure/B15280110.png)


